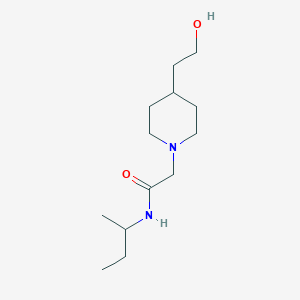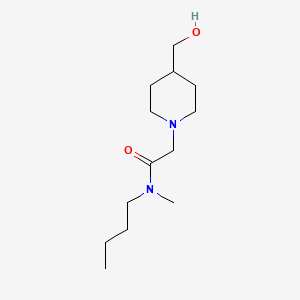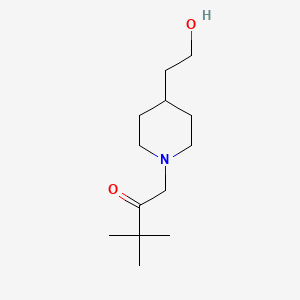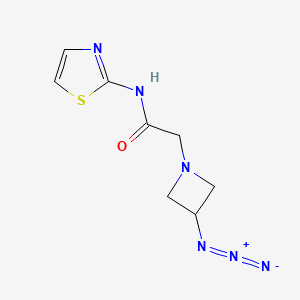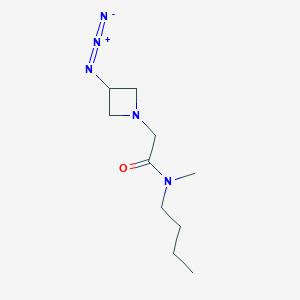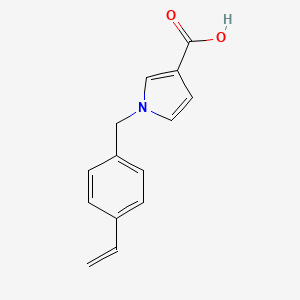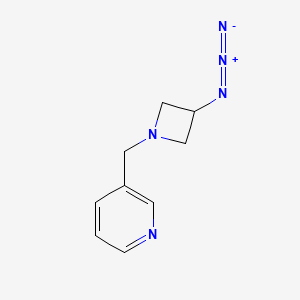
3-((3-Azidoazetidin-1-yl)methyl)pyridin
Übersicht
Beschreibung
3-((3-Azidoazetidin-1-yl)methyl)pyridine is a useful research compound. Its molecular formula is C9H11N5 and its molecular weight is 189.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-((3-Azidoazetidin-1-yl)methyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((3-Azidoazetidin-1-yl)methyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Heterocyclen
“3-((3-Azidoazetidin-1-yl)methyl)pyridin” dient als Vorläufer bei der Synthese verschiedener heterocyclischer Verbindungen, insbesondere Pyrazolopyridine . Diese Verbindungen sind strukturell den Purinbasen ähnlich und wurden aufgrund ihrer Vielseitigkeit in Substitutionsmustern und biologischen Aktivitäten für ihr Potenzial in der pharmazeutischen Chemie untersucht.
Biomedizinische Anwendungen
Die Derivate der Verbindung, wie z. B. 1H-Pyrazolo[3,4-b]pyridine, wurden umfassend auf ihre biomedizinischen Anwendungen untersucht . Sie weisen eine Reihe von bioaktiven Eigenschaften auf, darunter antibakterielle, antivirale, antituberkulose, antifungale, antioxidative, antikonvulsive, antidepressive, entzündungshemmende, antihypertensive und krebshemmende Aktivitäten.
Entwicklung von Chemosensoren
Pyridinderivate, einschließlich derer, die mit “this compound” verwandt sind, wurden zur Entwicklung von Chemosensoren eingesetzt . Diese Chemosensoren sind in der Lage, verschiedene Kationen und Anionen mit hoher Spezifität und Empfindlichkeit nachzuweisen, was für die Umwelt- und biologische Überwachung entscheidend ist.
Krebsforschung
Die strukturellen Analoga von “this compound” wurden in Rutheniumkomplexe eingebaut, die vielversprechende Ergebnisse in Krebsstudien gezeigt haben . Diese Komplexe wurden an verschiedenen Krebszelllinien getestet und liefern Erkenntnisse zu neuen potenziellen Behandlungen.
Forschung zu Explosivstoffen
Verbindungen mit Azidogruppen, wie “this compound”, sind im Bereich der Explosivstoffe von Interesse . Ihr thermisches Verhalten und ihre Stabilität werden untersucht, um sicherere und effizientere Sprengstoffe zu entwickeln.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as spiro-azetidin-2-one derivatives, have been found to exhibit diversified biological and pharmacological activity . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .
Mode of Action
Related compounds, such as imidazo-[1,2-a]pyridine derivatives, have been proposed for the treatment of various diseases, including cancer and cardiovascular diseases . The hypnotic effect of some of these compounds is based on blocking γ-aminobutyric acid receptors .
Biochemical Pathways
Related compounds, such as imidazo-[1,2-a]pyridine derivatives, have been shown to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .
Result of Action
Related compounds, such as imidazo-[1,2-a]pyridine derivatives, have been shown to have significant effects on cell cycle progression and apoptosis induction within cells .
Biochemische Analyse
Cellular Effects
The effects of 3-((3-Azidoazetidin-1-yl)methyl)pyridine on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, 3-((3-Azidoazetidin-1-yl)methyl)pyridine can affect gene expression and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and triggering oxidative stress .
Molecular Mechanism
At the molecular level, 3-((3-Azidoazetidin-1-yl)methyl)pyridine exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes, such as proteases and kinases, by binding to their active sites. This binding can lead to the inactivation of these enzymes, thereby altering cellular processes. Additionally, the azido group in 3-((3-Azidoazetidin-1-yl)methyl)pyridine can undergo reduction to form reactive intermediates that interact with nucleophiles in the cell, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-((3-Azidoazetidin-1-yl)methyl)pyridine have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of reducing agents. Over time, 3-((3-Azidoazetidin-1-yl)methyl)pyridine can degrade into various byproducts, which may have different biological activities. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-((3-Azidoazetidin-1-yl)methyl)pyridine vary with different dosages in animal models. At low doses, this compound has been found to enhance cellular function and promote cell survival. At high doses, 3-((3-Azidoazetidin-1-yl)methyl)pyridine can exhibit toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes changes dramatically beyond a certain concentration .
Metabolic Pathways
3-((3-Azidoazetidin-1-yl)methyl)pyridine is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its biological activity and toxicity .
Transport and Distribution
The transport and distribution of 3-((3-Azidoazetidin-1-yl)methyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of 3-((3-Azidoazetidin-1-yl)methyl)pyridine can influence its activity and function, as well as its interaction with other biomolecules .
Subcellular Localization
The subcellular localization of 3-((3-Azidoazetidin-1-yl)methyl)pyridine is critical for its activity. This compound has been found to localize in the mitochondria, where it can exert its effects on mitochondrial function and induce apoptosis. Additionally, 3-((3-Azidoazetidin-1-yl)methyl)pyridine can be targeted to specific cellular compartments through post-translational modifications and targeting signals, enhancing its specificity and efficacy .
Eigenschaften
IUPAC Name |
3-[(3-azidoazetidin-1-yl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c10-13-12-9-6-14(7-9)5-8-2-1-3-11-4-8/h1-4,9H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSCZWKXUMRZJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CN=CC=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


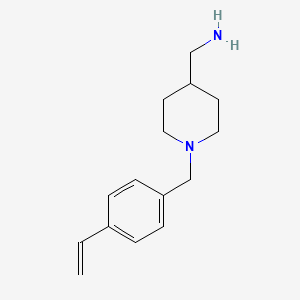
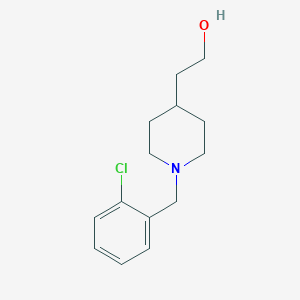
![1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B1475852.png)

